Lipophilicity Advantage over Dimethylamino Analog
The target compound exhibits a LogP of 3.254 [1], which is approximately 0.45–0.70 log units higher than the estimated LogP of its dimethylamino analog 3-(dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one (CAS 75175‑77‑8), whose LogP is predicted to be 2.55–2.80 based on fragment-based calculations . This heightened lipophilicity arises from the combination of the diethylamino group and the 2‑methyl substituent, both of which increase hydrocarbon surface area relative to the dimethylamino, 2‑des‑methyl comparator.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.254 |
| Comparator Or Baseline | 3-(Dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one (CAS 75175‑77‑8); estimated LogP = 2.55–2.80 |
| Quantified Difference | ΔLogP ≈ +0.45 to +0.70 log units |
| Conditions | Fragment-based LogP estimation; target measured/calculated by Molbase; comparator estimated via structural analogy |
Why This Matters
Higher LogP predicts improved passive membrane permeability and potentially enhanced blood–brain barrier penetration, critical for CNS‑targeted drug discovery programs where dimethylamino analogs would be disfavored.
- [1] Molbase. (E)-3-(diethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one: LogP = 3.254. URL: https://qiye.molbase.cn View Source
